3-Chloro-2-(piperazin-1-yl)aniline

Catalog No.
S15940356
CAS No.
M.F
C10H14ClN3
M. Wt
211.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-2-(piperazin-1-yl)aniline

Product Name

3-Chloro-2-(piperazin-1-yl)aniline

IUPAC Name

3-chloro-2-piperazin-1-ylaniline

Molecular Formula

C10H14ClN3

Molecular Weight

211.69 g/mol

InChI

InChI=1S/C10H14ClN3/c11-8-2-1-3-9(12)10(8)14-6-4-13-5-7-14/h1-3,13H,4-7,12H2

InChI Key

SLEXHJLEPNVDRQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C=CC=C2Cl)N

3-Chloro-2-(piperazin-1-yl)aniline is an organic compound characterized by the presence of a chlorine atom attached to a benzene ring, which is further substituted with a piperazine moiety. Its chemical formula is C11_{11}H15_{15}ClN2_2, and it features a piperazine group that contributes to its biological activity and potential therapeutic applications. The compound is primarily used in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

  • Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of N-oxides or other oxidized derivatives.
  • Substitution Reactions: The chlorine atom on the aromatic ring can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents. This includes reactions with nucleophiles like amines or thiols, which can replace the chlorine atom.
  • Acylation: The amino group of the piperazine can react with acyl chlorides or anhydrides, forming amides and expanding the compound's structural diversity .

The biological activity of 3-Chloro-2-(piperazin-1-yl)aniline is significant in pharmacology. Compounds containing piperazine are known for their diverse pharmacological properties, including:

  • Antidepressant Effects: Some derivatives of piperazine have been shown to exhibit antidepressant activity by modulating neurotransmitter systems .
  • Antimicrobial Properties: Studies indicate that compounds similar to 3-Chloro-2-(piperazin-1-yl)aniline possess antimicrobial properties, making them candidates for developing new antibiotics .
  • Anticancer Potential: Research has suggested that piperazine derivatives may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

The synthesis of 3-Chloro-2-(piperazin-1-yl)aniline can be accomplished through several methods:

  • Direct Amination: A common approach involves the amination of 3-chloroaniline with piperazine under suitable conditions (e.g., heat and solvent) to facilitate the reaction.
  • N-Alkylation: Piperazine can be reacted with 3-chloroaniline in the presence of a base to promote N-alkylation, yielding the desired product.
  • Multi-step Synthesis: Advanced synthetic routes may involve multiple steps, including protection-deprotection strategies and functional group transformations, to achieve higher yields and purity .

3-Chloro-2-(piperazin-1-yl)aniline has several applications:

  • Pharmaceutical Development: It serves as a building block in synthesizing various pharmaceutical agents, particularly those targeting neurological disorders and infections.
  • Chemical Research: The compound is utilized in chemical research for studying structure-activity relationships and developing new therapeutic agents.
  • Biochemical Studies: Its derivatives are often used in biochemical assays due to their ability to interact with biological targets.

Interaction studies involving 3-Chloro-2-(piperazin-1-yl)aniline focus on its binding affinity and efficacy against specific biological targets:

  • Protein Binding Studies: Research indicates that this compound can bind to certain receptors involved in neurotransmission, suggesting its potential role in modulating neurochemical pathways .
  • Enzyme Inhibition: Some studies have explored its capacity to inhibit enzymes related to disease processes, providing insights into its therapeutic potential .

Several compounds share structural similarities with 3-Chloro-2-(piperazin-1-yl)aniline. Here are a few notable examples:

Compound NameStructure FeaturesUnique Properties
3-ChloroanilineChlorine on anilineUsed as an intermediate in dye synthesis
4-MethylpiperazineMethyl substitution on piperazineExhibits different pharmacological effects
2-(Piperazin-1-yl)anilinePiperazine attached at different positionDifferent biological activity profile
3-Bromo-2-(piperazin-1-yl)anilineBromine instead of chlorinePotentially enhanced reactivity

The uniqueness of 3-Chloro-2-(piperazin-1-yl)aniline lies in its specific chlorine substitution pattern and its resultant biological activities compared to these similar compounds. This specificity may influence its pharmacokinetics and therapeutic efficacy, making it a valuable candidate for further research and development in medicinal chemistry.

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

211.0876252 g/mol

Monoisotopic Mass

211.0876252 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-15-2024

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